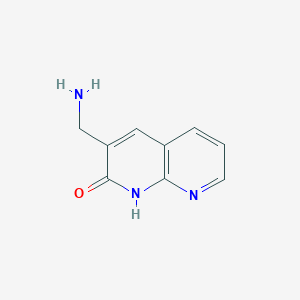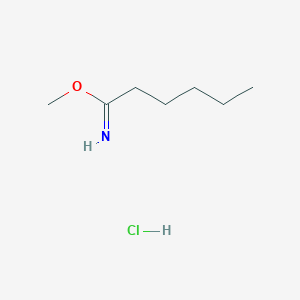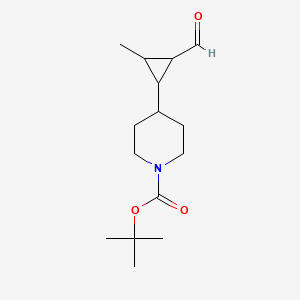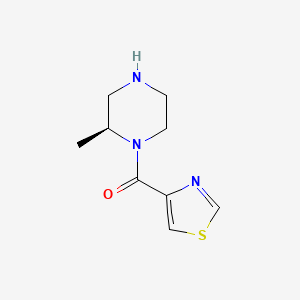
3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is a chemical compound with a unique structure that includes an aminomethyl group attached to a dihydro-naphthyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-formylquinoline with an amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthyridinone derivatives.
Reduction: Formation of reduced naphthyridinone derivatives.
Substitution: Formation of substituted naphthyridinone derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in compound synthesis and as a catalyst.
Uniqueness
3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-(aminomethyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H9N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,5,10H2,(H,11,12,13) |
Clé InChI |
CVWWJWNTEYSSJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=O)C(=C2)CN)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221732.png)





![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)

![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)


